
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
概要
説明
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium complexes, and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can also be employed to reduce reaction times and improve environmental sustainability .
化学反応の分析
Types of Reactions
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Ovarian Cancer Treatment
Niraparib has been primarily studied for its effectiveness in treating ovarian cancer, especially in patients with germline BRCA mutations . Clinical trials have demonstrated significant improvements in progression-free survival (PFS).
Study | Population | Median PFS (Niraparib) | Median PFS (Control) | Hazard Ratio |
---|---|---|---|---|
NOVA Trial | BRCA mutation positive | 21.0 months | 5.5 months | 0.27 |
ARIEL3 Trial | HRD-positive tumors | 12.9 months | 3.8 months | 0.38 |
These studies indicate that niraparib significantly prolongs survival compared to standard treatments.
Breast Cancer Treatment
Niraparib is also being explored for its efficacy in treating breast cancer patients with BRCA mutations. It has shown promising results in early clinical trials, indicating potential use as a monotherapy or in combination with other agents.
Other Cancers
Research is ongoing into the application of niraparib for other malignancies, including prostate cancer and pancreatic cancer, particularly in patients with homologous recombination repair deficiencies.
Case Study 1: Ovarian Cancer Patient Response
A patient with recurrent ovarian cancer harboring a BRCA1 mutation was treated with niraparib after failing multiple lines of chemotherapy. The patient experienced a significant reduction in tumor size and remained progression-free for over 18 months.
Case Study 2: Combination Therapy
In a clinical trial combining niraparib with carboplatin in patients with advanced breast cancer, results showed enhanced anti-tumor activity compared to carboplatin alone, suggesting synergistic effects that warrant further investigation.
Pharmacokinetics and Safety Profile
Niraparib exhibits favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability allows for effective dosing.
- Half-life : Extended half-life supports once-daily dosing.
- Tolerability : Common side effects include fatigue, nausea, and thrombocytopenia; however, most patients tolerate the drug well.
作用機序
The mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenyl group, and indazole moiety allows for versatile chemical modifications and a broad range of biological activities .
生物活性
2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, commonly known as Niraparib (MK-4827), is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound has garnered significant attention in the field of cancer therapeutics, particularly for its efficacy against BRCA1 and BRCA2 deficient tumors.
Niraparib functions by inhibiting the PARP enzymes, which play a crucial role in DNA repair mechanisms. By blocking these enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells with existing deficiencies in DNA repair pathways due to BRCA mutations.
Inhibition Potency
Niraparib exhibits high potency as a PARP inhibitor with the following characteristics:
- IC50 Values :
Efficacy in Cancer Models
Niraparib has shown significant efficacy in preclinical models:
- Xenograft Models : Demonstrated effectiveness as a single agent in BRCA1 deficient cancer models, indicating a strong therapeutic potential for treating such malignancies .
Pharmacokinetics and Metabolism
The pharmacokinetic properties of Niraparib have been characterized to ensure its viability as an oral therapeutic agent:
- Metabolism : Primarily metabolized by CYP3A and involves pathways such as N-oxidation and oxidative N-dealkylation .
- Bioavailability : Studies indicate that Niraparib is well tolerated in vivo and maintains favorable pharmacokinetic profiles conducive for clinical use .
Case Studies and Clinical Trials
Niraparib has been evaluated in multiple clinical trials focusing on its application in treating ovarian and breast cancers associated with BRCA mutations:
- Phase I Clinical Trials : Initial trials have confirmed its safety profile and preliminary efficacy against advanced solid tumors with BRCA mutations .
Comparative Analysis of Biological Activity
Compound | Target | IC50 (nM) | Efficacy | Notes |
---|---|---|---|---|
Niraparib (MK-4827) | PARP-1 | 3.8 | Effective in BRCA-deficient tumors | Oral administration; well tolerated |
Niraparib | PARP-2 | 2.1 | High selectivity over BRCA proficient cells | Metabolized by CYP3A |
特性
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。